molecular formula C23H20N4O4S2 B11468300 methyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-7-oxo-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]thiazepin-4-yl]benzoate

methyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-7-oxo-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]thiazepin-4-yl]benzoate

Cat. No.: B11468300
M. Wt: 480.6 g/mol
InChI Key: IBAHTIXBQFAHCY-UHFFFAOYSA-N
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Description

METHYL 4-[1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-7-OXO-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-4-YL]BENZOATE is a complex organic compound that features a unique structure combining benzothiazole and pyrazolo-thiazepine moieties

Preparation Methods

The synthesis of METHYL 4-[1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-7-OXO-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-4-YL]BENZOATE involves multiple steps, typically starting with the preparation of the benzothiazole and pyrazolo-thiazepine intermediates. The benzothiazole moiety can be synthesized via the condensation of 2-aminobenzenethiol with aldehydes or ketones . The pyrazolo-thiazepine ring system can be formed through cyclization reactions involving appropriate precursors under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.

    Chelation: The benzothiazole moiety can form chelates with metal ions, which can be exploited in various applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to inhibit various enzymes, while the pyrazolo-thiazepine structure may interact with different biological pathways . These interactions can lead to the modulation of biological processes, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and pyrazolo-thiazepine analogs. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example:

METHYL 4-[1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-7-OXO-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-4-YL]BENZOATE stands out due to its unique combination of these two moieties, potentially offering a broader range of biological activities and applications.

Properties

Molecular Formula

C23H20N4O4S2

Molecular Weight

480.6 g/mol

IUPAC Name

methyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-7-oxo-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-4-yl]benzoate

InChI

InChI=1S/C23H20N4O4S2/c1-12-19-20(13-4-6-14(7-5-13)22(29)31-3)32-11-18(28)25-21(19)27(26-12)23-24-16-9-8-15(30-2)10-17(16)33-23/h4-10,20H,11H2,1-3H3,(H,25,28)

InChI Key

IBAHTIXBQFAHCY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=C(C=C3)C(=O)OC)C4=NC5=C(S4)C=C(C=C5)OC

Origin of Product

United States

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